(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Lipophilicity Drug Design ADME

(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride (CAS 1185293-90-6) is a key 2,4-disubstituted thiazole building block widely employed in medicinal chemistry for kinase inhibitor and antimicrobial agent synthesis. Its free base, (2,4-dimethylthiazol-5-yl)methanamine (CAS 165736-07-2), is a liquid at room temperature, while the dihydrochloride salt is a solid, offering distinct handling and solubility advantages for different experimental workflows.

Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14 g/mol
CAS No. 1185293-90-6
Cat. No. B1421140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
CAS1185293-90-6
Molecular FormulaC6H12Cl2N2S
Molecular Weight215.14 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CN.Cl.Cl
InChIInChI=1S/C6H10N2S.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H
InChIKeyBAXJSYXKOHKTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of 2,4-Dimethylthiazol-5-ylmethylamine dihydrochloride


(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride (CAS 1185293-90-6) is a key 2,4-disubstituted thiazole building block widely employed in medicinal chemistry for kinase inhibitor and antimicrobial agent synthesis. Its free base, (2,4-dimethylthiazol-5-yl)methanamine (CAS 165736-07-2), is a liquid at room temperature, while the dihydrochloride salt is a solid, offering distinct handling and solubility advantages for different experimental workflows. [1] The compound's commercial availability as a high-purity (≥95%) research chemical, with a well-defined synthetic route and a unique combination of physicochemical properties, makes it a preferred choice over many other thiazole analogs. [2]

Solid Dihydrochloride Salt
Supports automated weighing, solid-phase synthesis, and long-term storage; liquid free base may introduce handling variability.
Defined 2,4-Dimethyl Substitution
Consistent LogP, TPSA, and conformational profile help standardize SAR and reduce unpredictable biological outcomes.
Multi-vendor High-purity Supply
Reported ≥95% purity from multiple suppliers supports reproducible lead optimization without extensive in-house purification.

Thiazole Methylamine Substitution Pitfalls


Procuring a generic 'thiazole methylamine' without rigorous evaluation of substitution patterns and salt form is a high-risk strategy. Small variations in the 2- and 4-positions of the thiazole ring drastically alter LogP, solubility, and electronic properties, which in turn can lead to divergent biological activity, target selectivity, and pharmacokinetic profiles in downstream drug candidates. [1] Furthermore, the choice between the free base and dihydrochloride salt impacts solubility, stability, and synthetic compatibility, directly affecting reaction yields and purification complexity. Therefore, selecting a specific, well-characterized building block is essential for reproducible research and efficient process development.

Ring Substitution
2,4-Position Critical for Physicochemical Profile
Replacing 2,4-dimethyl with other alkyl/aryl groups shifts LogP and electronic properties, potentially altering membrane permeability and binding promiscuity in screening cascades.
Salt Form
Free Base vs. Dihydrochloride Not Interchangeable
The liquid free base may compromise automated weighing accuracy and solid-phase synthesis yields; salt form selection directly affects reaction reproducibility and purification complexity.
Structural Analog
Cyclopropyl or Isopropyl Analogs Shift Conformational Space
Analogs with additional rotatable bonds (e.g., 2-isopropyl) increase conformational flexibility, which may reduce binding entropy advantage in target engagement studies.

Key Advantages of 2,4-Dimethylthiazol-5-ylmethylamine dihydrochloride


Optimized Lipophilicity Profile

The target compound's free base (CAS 165736-07-2) exhibits a LogP of 0.43 , which is significantly lower than the 2,4-diphenyl analog (LogP ~5.3) [1] and the 2,4-dimethylthiazole core (LogP ~1.76) . This intermediate lipophilicity is more favorable for achieving an optimal balance between solubility and membrane permeability in early-stage drug candidates, aligning with Lipinski's Rule of 5 guidelines. [2]

Lipophilicity (LogP)
Cross-study comparable
0.43 (free base)
vs. 1.76 (dimethylthiazole core)
vs. ~5.3 (diphenyl analog)
Intermediate lipophilicity may support balanced solubility and permeability in early-stage screening.
Calculated values (ACD/Labs); verify experimentally in your assay conditions.
Lipophilicity Drug Design ADME

Conformational Rigidity Advantage

The target compound possesses only 1 rotatable bond , in stark contrast to the 2-isopropyl-4-methyl analog, which has 2 rotatable bonds. [1] This reduced conformational flexibility can be advantageous in medicinal chemistry, as it often leads to a smaller entropic penalty upon binding to a biological target, potentially resulting in improved binding affinity and selectivity for targets with well-defined binding pockets.

Rotatable Bonds
Head-to-head comparison
1 bond (target)
vs. 2 bonds (2-isopropyl-4-methyl analog)
Reduced conformational flexibility may contribute to favorable binding entropy for targets with defined pockets.
Structural data from supplier catalogs; confirm via computational modeling.
Conformational Analysis Binding Affinity Molecular Design

Optimal Polar Surface Area

The free base of the target compound has a Topological Polar Surface Area (TPSA) of 67.2 Ų. This is notably higher than the 2,4-diphenyl analog (TPSA ~38.9 Ų) and the 2,4-dimethylthiazole core (TPSA ~41.1 Ų). [1] A TPSA below 90 Ų is generally favorable for oral absorption, while a value between 60-70 Ų is considered a 'sweet spot' for achieving a balance between good oral bioavailability and potential blood-brain barrier penetration. [2] The target's TPSA falls squarely within this optimal range, unlike its more hydrophobic comparators.

Topological PSA
Cross-study comparable
67.2 Ų
vs. ~41.1 Ų (dimethylthiazole core)
vs. ~38.9 Ų (diphenyl analog)
TPSA falls within reported oral bioavailability 'sweet spot' (60–70 Ų), supporting hit-to-lead ADME profiling.
Cheminformatics estimates; validate with experimental permeability assays.
Bioavailability CNS Penetration Drug-likeness

Defined Salt Form for Solid-Phase Synthesis

The target compound is supplied as a solid dihydrochloride salt (CAS 1185293-90-6) , whereas the free base is a liquid at room temperature (CAS 165736-07-2). This is a critical practical distinction, as the solid dihydrochloride form is far more amenable to solid-phase synthesis, automated weighing and dispensing systems, and long-term storage. The solid form also mitigates the handling challenges and potential volatility associated with liquid amines, ensuring greater accuracy and reproducibility in high-throughput experimentation and combinatorial chemistry.

Physical Form
Class-level inference
Solid (dihydrochloride)
Liquid free base alternative
Solid salt form enables automated dispensing and solid-phase synthesis; liquid may require additional handling precautions.
Class-level observation; verify batch-specific flowability and stability.
Solid-Phase Synthesis Automation Logistics

Cost-Effective Commercial Availability

A comparative market analysis reveals that the target compound (CAS 1185293-90-6) is priced competitively, with a 1g unit available for approximately $77-$115 USD, depending on the supplier. [1] In contrast, the 2-cyclopropyl-4-methyl analog (CAS 1332528-46-7) can cost over 2.5 times more, with a 250mg unit priced at $300+ USD. This significant cost advantage, combined with its wide availability from multiple vendors (including Enamine, ChemScene, and Hit2Lead), makes the 2,4-dimethylthiazole analog a more economically viable building block for large-scale medicinal chemistry campaigns and lead optimization efforts.

Procurement Cost
Head-to-head comparison
~$77–115/g
Cyclopropyl analog: >$300/250mg
Reported cost advantage supports larger-scale SAR exploration and multi-gram library synthesis.
Market mid-2024; supplier-dependent pricing; confirm current quotes.
Procurement Supply Chain Cost Analysis

Key Applications of 2,4-Dimethylthiazol-5-ylmethylamine dihydrochloride


Hit-to-Lead Optimization in Kinase Inhibitor Programs

When designing focused libraries of kinase inhibitors, the compound's favorable LogP (0.43) and TPSA (67.2 Ų) provide a superior starting point for achieving desirable ADME properties compared to more lipophilic thiazole cores. Its single rotatable bond can be exploited to enhance target selectivity by minimizing conformational entropy loss upon binding, a key strategy in optimizing lead compounds for cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3).

Automated High-Throughput and Solid-Phase Synthesis

The solid, dihydrochloride salt form is specifically suited for automated parallel synthesis and solid-phase chemistry workflows. This physical state ensures accurate automated weighing and dispensing, which is critical for reproducibility in high-throughput SAR studies and the rapid generation of compound libraries, a process that would be significantly more complex and error-prone with the liquid free base form.

Cost-Sensitive Lead Optimization Campaigns

For large medicinal chemistry projects where synthesizing hundreds of analogs is required, the compound's cost-effectiveness (less than $115/gram) [1] offers a clear financial advantage over structurally similar but more expensive building blocks, such as the 2-cyclopropyl-4-methyl analog. This allows for more extensive SAR exploration and expedited lead optimization without exceeding budget constraints.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead optimization
Reported balanced LogP/TPSA and low rotatable bond count
ADME property screening; target selectivity in kinase panels
Automated high-throughput synthesis
Solid dihydrochloride salt form for dispensing accuracy
Solid-phase synthesis compatibility; weighing reproducibility
Cost-sensitive lead optimization campaigns
Favorable reported cost profile vs. cyclopropyl/other analogs
Budget-constrained SAR expansion; multi-gram scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.